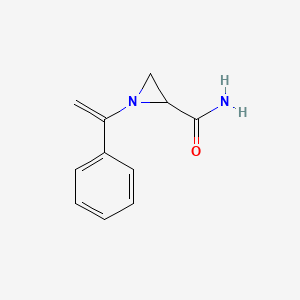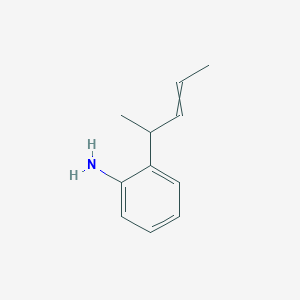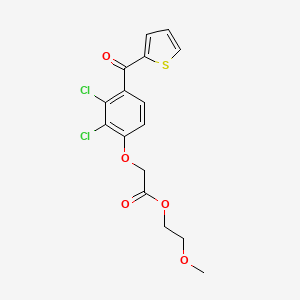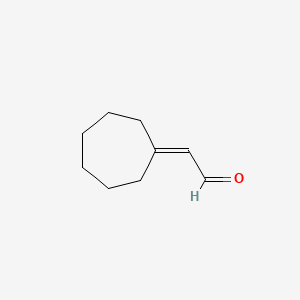
2,3-Piperazinedione, 1-hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Piperazinedione, 1-hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)- is a complex organic compound characterized by its unique structure, which includes a piperazinedione core, a hexyl chain, and a thiazolylamino phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Piperazinedione, 1-hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)- typically involves multiple steps, starting with the preparation of the piperazinedione core. This can be achieved through the cyclization of appropriate diamines with diketones under acidic or basic conditions. The hexyl chain and the thiazolylamino phenyl group are then introduced through subsequent reactions, such as alkylation and amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Piperazinedione, 1-hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Wirkmechanismus
The mechanism by which 2,3-Piperazinedione, 1-hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)- exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition of enzymatic activity, alteration of signal transduction, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)
- 2,3-Piperazinedione, 1-hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)
Uniqueness
What sets 2,3-Piperazinedione, 1-hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)- apart from similar compounds is its specific combination of functional groups and structural features. The presence of the thiazolylamino phenyl group, in particular, may confer unique reactivity and biological activity, distinguishing it from other piperazinedione derivatives.
Eigenschaften
CAS-Nummer |
77917-94-3 |
|---|---|
Molekularformel |
C20H26N4O2S |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
1-hexyl-4-[[4-(1,3-thiazol-2-ylamino)phenyl]methyl]piperazine-2,3-dione |
InChI |
InChI=1S/C20H26N4O2S/c1-2-3-4-5-11-23-12-13-24(19(26)18(23)25)15-16-6-8-17(9-7-16)22-20-21-10-14-27-20/h6-10,14H,2-5,11-13,15H2,1H3,(H,21,22) |
InChI-Schlüssel |
JIHFRULTXJLIKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1CCN(C(=O)C1=O)CC2=CC=C(C=C2)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)
![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)


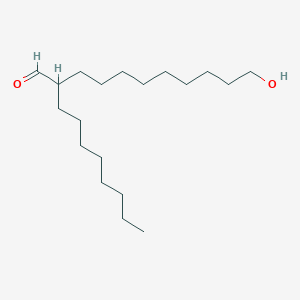


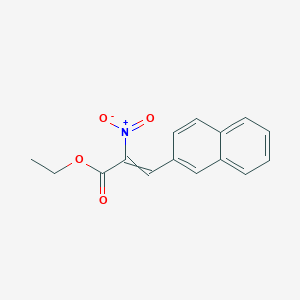
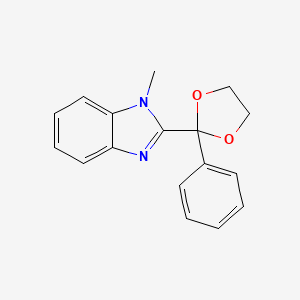
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14439952.png)
